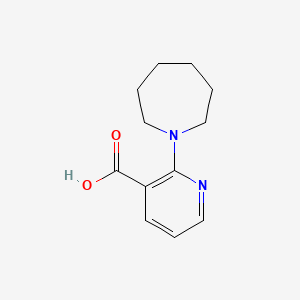

2-Azepan-1-YL-nicotinic acid

Descripción general

Descripción

2-Azepan-1-YL-nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a heterocyclic compound that contains a six-membered ring with a nitrogen atom and a five-membered ring with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-YL-nicotinic acid typically involves the reaction of nicotinic acid with azepane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Azepan-1-YL-nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Substituted azepane derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Azepan-1-YL-nicotinic acid has emerged as a significant intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors, which are implicated in numerous neurological functions.

- Case Study: Neuropharmacology

Research indicates that compounds similar to this compound can inhibit neurotransmitter transporters and modulate receptor activity, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease and schizophrenia .

Biochemical Research

This compound is extensively used in biochemical studies to explore receptor interactions and enzyme activity. It provides insights into metabolic pathways and potential therapeutic targets.

- Research Findings

Studies have demonstrated that this compound can act as an agonist at nicotinic receptors, influencing neurotransmitter release and neuronal excitability. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Material Science

In material science, this compound is being investigated for its potential to develop novel materials with unique properties.

- Application Example

The compound has been explored for use in molecular electronics and spintronics due to its ability to interact with electronic devices at the molecular level. This research could lead to advancements in the design of more efficient electronic components.

Agricultural Chemistry

The compound can also be utilized in formulating agrochemicals, enhancing crop protection products by improving their effectiveness and reducing environmental impact.

- Impact on Crop Protection

Research has indicated that derivatives of nicotinic acid can enhance plant resistance to pests and diseases, suggesting that this compound may play a role in developing sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical methods. Its consistent properties allow for accurate measurement and validation of results in laboratory settings.

- Standardization Studies

The compound's stability and reactivity make it suitable for use in calibrating instruments used for detecting other chemical substances, ensuring reliability in experimental results .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs targeting neurological disorders | Potential treatment for Alzheimer's and schizophrenia |

| Biochemical Research | Studies on receptor interactions and enzyme activity | Modulates neurotransmitter release |

| Material Science | Development of novel materials for electronic applications | Applications in molecular electronics |

| Agricultural Chemistry | Formulation of agrochemicals to enhance crop protection | Improves plant resistance to pests |

| Analytical Chemistry | Used as a standard in various analytical methods | Ensures accurate measurements in laboratory settings |

Mecanismo De Acción

The mechanism of action of 2-Azepan-1-YL-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic acid: A simpler derivative with similar structural features but lacking the azepane ring.

Pyridinecarboxylic acids: Compounds with similar carboxylic acid groups attached to a pyridine ring.

Uniqueness

2-Azepan-1-YL-nicotinic acid is unique due to the presence of both the azepane ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-Azepan-1-YL-nicotinic acid is a compound characterized by its unique structure, which includes a seven-membered nitrogen-containing ring (azepane) linked to a nicotinic acid moiety. This compound has garnered attention in pharmacological research due to its potential interactions with nicotinic receptors and implications in various biological pathways.

- Molecular Formula : C₁₂H₁₆N₂O₂

- Molecular Weight : Approximately 220.27 g/mol

- Structure : The azepane ring is a common scaffold found in many biologically active molecules, enhancing the compound's interaction with biological targets.

The primary biological activity of this compound is linked to its interaction with nicotinic acid receptors, which are involved in lipid metabolism and energy production. The compound modulates several biochemical pathways, similar to niacin, by affecting:

- Lipid metabolism : It decreases triglyceride synthesis in the liver and modulates lipolysis in adipose tissue.

- Cell signaling pathways : By binding to nicotinic receptors, it activates downstream signaling pathways that regulate cellular metabolism and gene expression.

Biochemical Pathways

The compound is involved in various enzymatic reactions:

- ADP-ribosyltransferases (ART)

- Sirtuins : These enzymes are crucial for cellular regulation and have implications in metabolic disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to pharmacology:

- Lipid Lowering Effect : Similar to niacin, it reduces lipid levels and modulates immune cell activity, potentially benefiting conditions like dyslipidemia.

- Neuropharmacological Potential : Its structural similarity to nicotinic acids suggests potential interactions with nicotinic acetylcholine receptors, implicating it in neurological functions and disorders.

Study 1: Lipid Metabolism Modulation

A study demonstrated that this compound significantly reduced apolipoprotein B (Apo B)-containing lipoproteins in animal models, indicating its potential as a therapeutic agent for hyperlipidemia.

Study 2: Neurological Implications

In vitro studies showed that the compound could bind to nicotinic acetylcholine receptors, suggesting that it may have therapeutic potential for treating neurological disorders such as Alzheimer's disease and other cognitive impairments.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Lipid Metabolism | Decreases triglyceride synthesis; reduces Apo B-containing lipoproteins |

| Immune Modulation | Modulates immune cell activity |

| Neurological Potential | Potential interactions with nicotinic acetylcholine receptors |

| Enzymatic Regulation | Involvement in ART and sirtuin enzymatic pathways |

Propiedades

IUPAC Name |

2-(azepan-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHKSJTGCVOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362940 | |

| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571913-22-9 | |

| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.